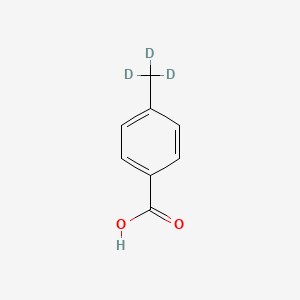
p-Toluic acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluic acid-d3: is a deuterium-labeled derivative of p-Toluic acid, also known as 4-Methylbenzoic acid. The compound is characterized by the substitution of three hydrogen atoms with deuterium atoms. This isotopic labeling is particularly useful in various scientific research applications, including studies on metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cymene: One common method involves the oxidation of p-cymene using nitric acid.
Catalytic Aerobic Oxidation: Another method involves the catalytic aerobic oxidation of p-cymene using a mixed cobalt and manganese catalytic system under elevated pressure and temperature conditions.
Industrial Production Methods: The industrial production of p-Toluic acid-d3 typically involves the same synthetic routes as the laboratory methods but on a larger scale. The use of catalytic systems and controlled reaction conditions ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, cobalt, and manganese catalysts are commonly used for oxidation reactions.
Bases: Sodium hydroxide is often used in substitution reactions.
Major Products:
Terephthalic Acid: Formed through oxidation.
Substituted Benzoic Acids: Formed through substitution reactions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds, including para-aminomethylbenzoic acid and p-tolunitrile .
Biology:
- Employed in metabolic studies due to its deuterium labeling, which allows for precise tracking of metabolic pathways .
Medicine:
- Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .
Industry:
Mechanism of Action
The mechanism of action of p-Toluic acid-d3 primarily involves its role as an intermediate in various chemical reactions. The deuterium atoms in the compound can influence the reaction kinetics and pathways, making it a valuable tool in studying reaction mechanisms and metabolic processes .
Comparison with Similar Compounds
p-Toluic acid (4-Methylbenzoic acid): The non-deuterated form of p-Toluic acid-d3.
o-Toluic acid (2-Methylbenzoic acid): An isomer with the methyl group in the ortho position.
m-Toluic acid (3-Methylbenzoic acid): An isomer with the methyl group in the meta position.
Uniqueness:
- The presence of deuterium atoms in this compound makes it unique compared to its non-deuterated counterparts. This isotopic labeling allows for more accurate studies in various scientific fields, particularly in tracking and analyzing metabolic and chemical pathways .
Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |
InChI Key |
LPNBBFKOUUSUDB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


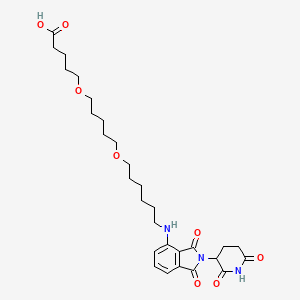

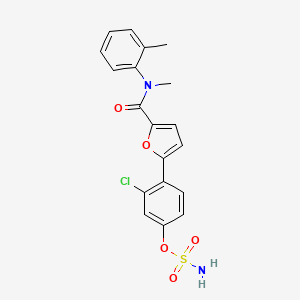


![2-amino-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-methyl-1H-purin-6-one](/img/structure/B12391453.png)
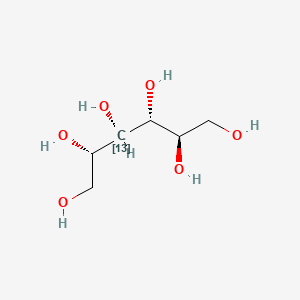
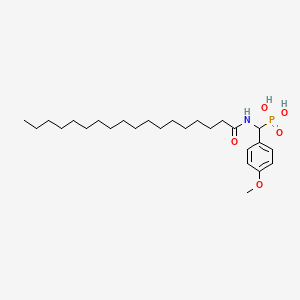
![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
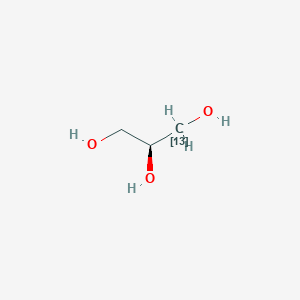
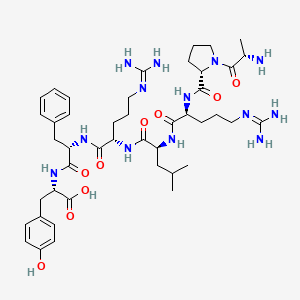

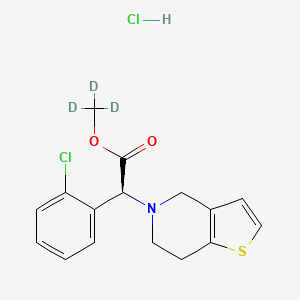
![(E,6R)-6-[(3R,3aR,5aS,6S,7E,9aR,9bS)-6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3,3a,5a,9b-tetramethyl-1,2,4,5,6,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B12391508.png)
